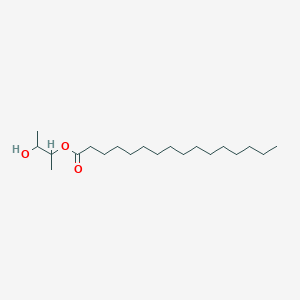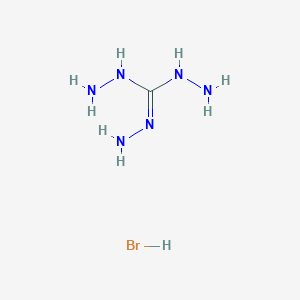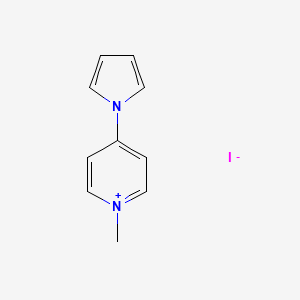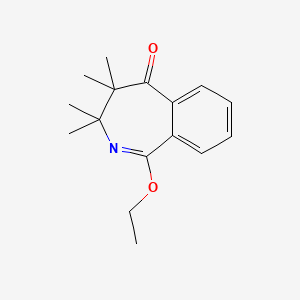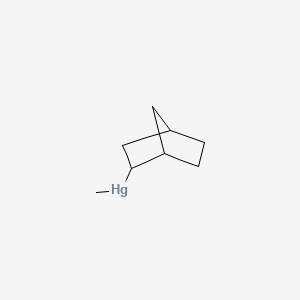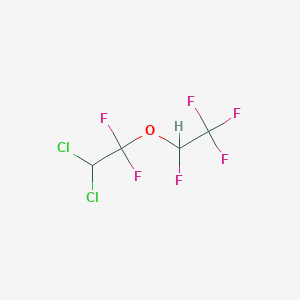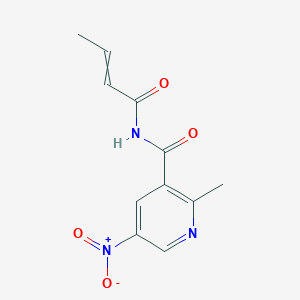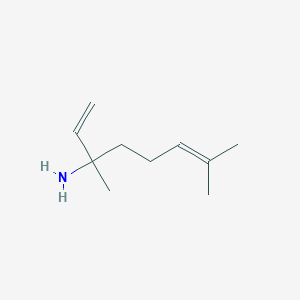
3,7-Dimethyl-1,6-octadien-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-1,6-octadien-3-amine is an organic compound with the molecular formula C10H19N. It is a derivative of octadiene and contains both amine and diene functional groups. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1,6-octadien-3-amine typically involves the following steps :
Geraniol Trichloroacetimidate Formation: Geraniol is reacted with trichloroacetonitrile in the presence of sodium hydride and anhydrous diethyl ether. The reaction is carried out at low temperatures (between -10°C and 0°C) to form geraniol trichloroacetimidate.
Formation of 3,7-Dimethyl-3-trichloroacetamido-1,6-octadiene: The geraniol trichloroacetimidate is then refluxed in xylene for 8 hours to yield 3,7-Dimethyl-3-trichloroacetamido-1,6-octadiene.
Formation of this compound: Finally, the 3,7-Dimethyl-3-trichloroacetamido-1,6-octadiene is treated with aqueous sodium hydroxide and ethanol to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-1,6-octadien-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diene group into single bonds, resulting in saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce saturated amines.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-1,6-octadien-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-1,6-octadien-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The diene group can participate in various chemical reactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linalool: 3,7-Dimethyl-1,6-octadien-3-ol, a related compound with a hydroxyl group instead of an amine group.
Nerol: cis-3,7-Dimethyl-2,6-octadien-1-ol, a stereoisomer of geraniol.
Uniqueness
3,7-Dimethyl-1,6-octadien-3-amine is unique due to its amine functional group, which imparts different chemical reactivity and biological activity compared to its hydroxyl-containing counterparts. This uniqueness makes it valuable in specific synthetic and research applications.
Eigenschaften
Molekularformel |
C10H19N |
|---|---|
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
3,7-dimethylocta-1,6-dien-3-amine |
InChI |
InChI=1S/C10H19N/c1-5-10(4,11)8-6-7-9(2)3/h5,7H,1,6,8,11H2,2-4H3 |
InChI-Schlüssel |
HERSWHWQXZRIDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C=C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


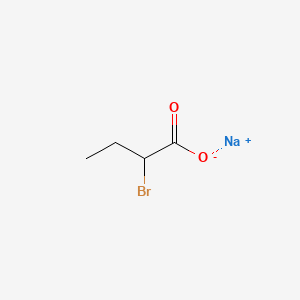
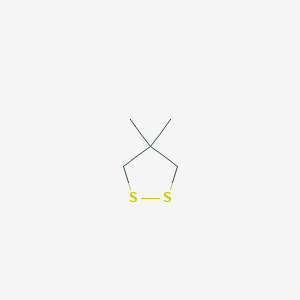
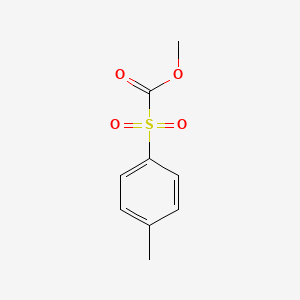
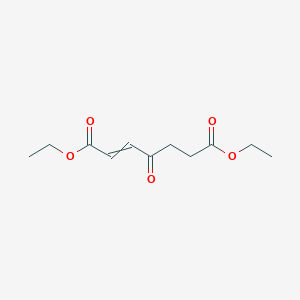
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
